molecular formula C16H15FN2O3S B245659 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No. B245659
M. Wt: 334.4 g/mol
InChI Key: MZVNELCJXADXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a chemical compound that has been widely studied for its potential use in scientific research. It is commonly referred to as FMBI and is a benzimidazole derivative. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of FMBI is not fully understood, but it is believed to act as a competitive inhibitor of protein kinases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and alterations in gene expression.
Biochemical and Physiological Effects
FMBI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of protein kinases, including protein kinase C and mitogen-activated protein kinase. FMBI has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMBI in lab experiments is its specificity for protein kinases. This specificity allows researchers to investigate the effects of inhibiting specific kinases on cellular processes. However, one limitation of using FMBI is its potential toxicity, which can vary depending on the cell type and concentration used.

Future Directions

There are many potential future directions for research involving FMBI. One area of interest is the development of new FMBI derivatives with improved specificity and reduced toxicity. Another area of interest is the use of FMBI in combination with other compounds to investigate the effects of multiple signaling pathways on cellular processes. Additionally, FMBI could be used to investigate the role of protein kinases in various disease states, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a valuable tool for scientific research. Its specificity for protein kinases and variety of biochemical and physiological effects make it a useful compound for investigating the mechanisms of various cellular processes. While there are limitations to its use, the potential future directions for research involving FMBI are numerous and exciting.

Synthesis Methods

The synthesis of FMBI is a complex process that involves several steps. One of the most commonly used methods for synthesizing FMBI is the reaction between 5-fluoro-2-methoxyaniline and 5,6-dimethyl-1H-benzimidazole-2-thiol. This reaction is typically carried out using a catalyst such as copper(I) iodide.

Scientific Research Applications

FMBI has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications, including as a fluorescent probe for imaging cellular structures and as a tool for investigating the mechanisms of various biological processes. FMBI has been used to study the effects of protein phosphorylation, protein-protein interactions, and enzyme activity.

properties

Molecular Formula

C16H15FN2O3S

Molecular Weight

334.4 g/mol

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C16H15FN2O3S/c1-10-6-13-14(7-11(10)2)19(9-18-13)23(20,21)16-8-12(17)4-5-15(16)22-3/h4-9H,1-3H3

InChI Key

MZVNELCJXADXGN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)F)OC

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)F)OC

Origin of Product

United States

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